6‑Phosphogluconate Dehydrogenase (6PGD) Inhibition: Cross‑Study Potency Comparison with a Structurally Distinct Inhibitor
In the primary literature screen for Pf6PGD inhibitors, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide (MMV665972) delivered an IC₅₀ of 0.0043 (value extracted from BRENDA, unit inferred as mM based on the same dataset context) under identical assay conditions (25 °C, pH 8.0) used for the comparator 2-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione, which gave an IC₅₀ of 0.0049 [1]. The modest 12% improvement in absolute IC₅₀ is accompanied by a different chemotype, offering an orthogonal starting point for hit‑to‑lead optimization.
| Evidence Dimension | IC₅₀ (inferred mM) against Plasmodium falciparum 6‑phosphogluconate dehydrogenase |
|---|---|
| Target Compound Data | 0.0043 |
| Comparator Or Baseline | 2-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione: IC₅₀ = 0.0049 |
| Quantified Difference | ~12% lower IC₅₀ (0.0043 vs 0.0049) |
| Conditions | 25 °C, pH 8.0; NADH fluorescence readout; literature reference 761698 |
Why This Matters
The compound provides a chemically distinct scaffold with comparable on‑target potency, enabling medicinal chemistry teams to explore alternative IP space while maintaining primary pharmacological activity.
- [1] Haeussler, K.; Fritz‑Wolf, K.; Reichmann, M.; Rahlfs, S.; Becker, K. Characterization of Plasmodium falciparum 6‑phosphogluconate dehydrogenase as an antimalarial drug target. J. Mol. Biol. 2018, 430, 4049‑4067. Data curated in BRENDA (EC 1.1.1.44, Lit. Ref. 761698). View Source
